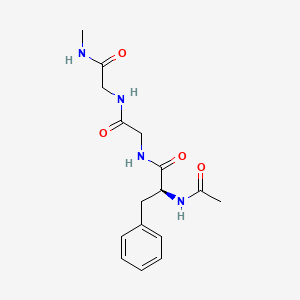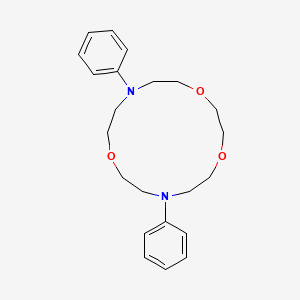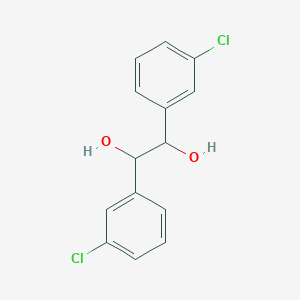
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is a chemical compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.1 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- can be achieved through several methods. One common approach involves the enantioselective hydrolytic reactions using epoxide hydrolases. For instance, the hydrolysis of racemic styrene oxide (rac-pCSO) in the presence of a pair of epoxide hydrolases can yield the desired compound . The reaction conditions typically involve a phosphate buffer system at pH 7.0 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrocracking of sorbitol derived from bioconversion processes . The separation and purification of the compound are crucial steps, often achieved through distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: The compound is used in enzymatic studies and as a substrate for enzyme-catalyzed reactions.
Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ®-eliprodil, the compound acts as an intermediate that undergoes further chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simpler diol with the formula C2H6O2, commonly used as an antifreeze and in the production of polyesters.
1,3-Propanediol: Another diol with the formula C3H8O2, used in the production of polymers and as a solvent.
1,4-Butanediol: A diol with the formula C4H10O2, used in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is unique due to its specific structure, which includes two chlorophenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of neuroprotective agents.
Propiedades
Número CAS |
209900-08-3 |
|---|---|
Fórmula molecular |
C14H12Cl2O2 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H |
Clave InChI |
YDXBEARQILYLAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
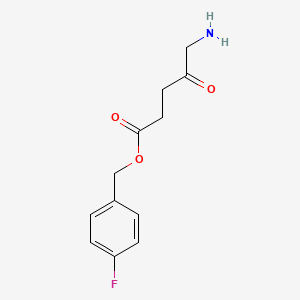
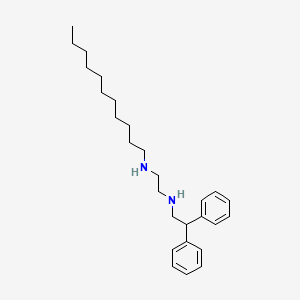
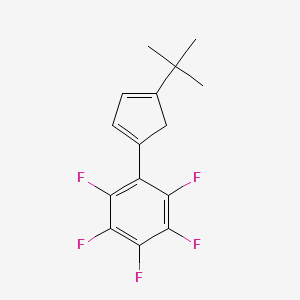
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
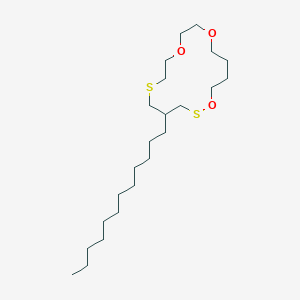
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
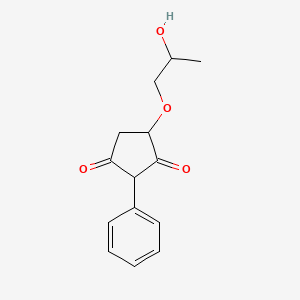
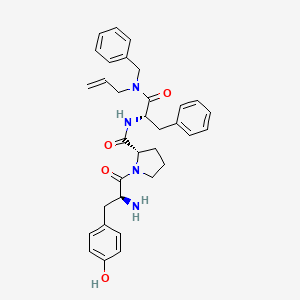
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

